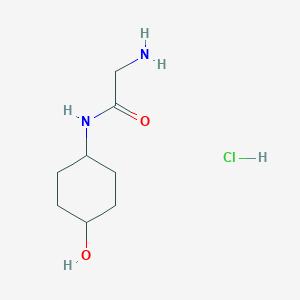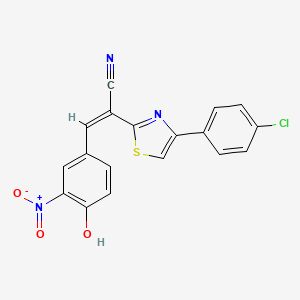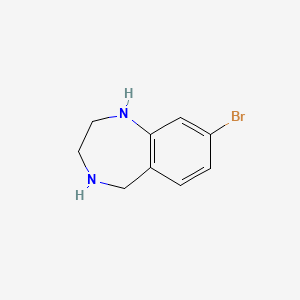
4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, also known as BPAP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the early 1990s and has gained attention for its potential use in treating various neurological disorders. BPAP is a non-amphetamine stimulant that acts on the central nervous system by increasing the release of dopamine and norepinephrine.
科学的研究の応用
Synthesis and Biological Activities
- Compounds containing the phenylsulfonyl piperidine structure, similar to 4-(2-Bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, have been extensively studied for their biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibit moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Enzyme Inhibition and Molecular Docking Studies
- Similar compounds have been evaluated for their enzyme inhibition activities, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potential as excellent inhibitors. Molecular docking studies further confirm their binding interactions with human proteins, aiding in understanding their mechanism of action (Khalid et al., 2014).
Potential in Anticancer Research
- Derivatives of piperidine-4-carboxylic acid, closely related to the compound , have been synthesized and evaluated as promising anticancer agents. Their synthesis and anticancer potential have been explored, highlighting their relevance in cancer research (Rehman et al., 2018).
Synthesis Techniques
- The synthesis of these compounds often involves multiple steps, such as the conversion of organic acids into corresponding esters, hydrazides, and oxadiazole thiols. The final compounds are usually characterized using modern spectroscopic techniques, contributing to the advancement of synthetic chemistry (Khalid et al., 2016).
特性
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c21-18-9-5-4-6-16(18)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKJOUMCDGHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)
![[Bis(sodiothio)methylene]malononitrile](/img/structure/B2381645.png)
![N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)
![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)
![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)


![2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2381658.png)
![6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2381660.png)
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)

